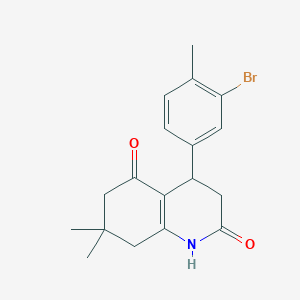

![molecular formula C20H17Cl2NO3S2 B4583834 5-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4583834.png)

5-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

説明

Synthesis Analysis

The synthesis of thiazolidin-4-one derivatives typically involves the condensation of appropriate aldehydes with thioglycolic acid or mercaptoacetic acid in the presence of anhydrous zinc chloride, as demonstrated in various studies. For example, Patel et al. (2010) detailed the synthesis process by refluxing specific precursor compounds with thioglycolic acid and anhydrous zinc chloride in ethanol to obtain 1,3-thiazolidin-4-ones with different substituents (Patel et al., 2010).

Molecular Structure Analysis

The molecular structure of thiazolidin-4-one derivatives has been extensively studied using X-ray diffraction, NMR spectroscopy, and computational methods. Khelloul et al. (2016) characterized a similar compound through single crystal X-ray diffraction and compared its structure with computational models. The study highlighted the non-planar nature of the compound and the presence of intra- and intermolecular contacts, which are crucial for understanding the compound's reactivity and interactions (Khelloul et al., 2016).

Chemical Reactions and Properties

Thiazolidin-4-one derivatives are known to participate in various chemical reactions, contributing to their diverse chemical properties. For example, reactions with nitrile oxides or thiols can lead to the formation of new compounds with potential biological activity. Kandeel and Youssef (2001) discussed how thiazolidin-4-ones react with nitrile oxides to yield compounds with different functionalities, indicating the versatility of these molecules in synthetic chemistry (Kandeel & Youssef, 2001).

Physical Properties Analysis

The physical properties of thiazolidin-4-one derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular structure. The analysis of physical properties is essential for understanding the material's behavior in different environments and applications. Studies like those conducted by Kosma et al. (2012) provide detailed insights into the crystal structure and physical characteristics of these compounds, which are critical for their practical applications (Kosma et al., 2012).

Chemical Properties Analysis

The chemical properties of thiazolidin-4-ones, including their reactivity, stability, and interaction with other molecules, are pivotal for their utilization in medicinal chemistry and other fields. The presence of various functional groups in the thiazolidin-4-one core allows for a wide range of chemical modifications, which can be tailored for specific applications. Studies like those by Siddiqui et al. (2003) and others offer insights into the fungicidal activity and potential agricultural applications of these compounds, demonstrating their chemical versatility and utility (Siddiqui et al., 2003).

科学的研究の応用

Synthesis and Biological Activities

The synthesis and structural analysis of derivatives related to thiazolidine-2,4-dione have shown a broad spectrum of biological activities. These activities are primarily attributed to the structural variations and substitutions on the thiazolidine ring. The research has led to the development of new compounds with potential antimicrobial, antifungal, and anticancer properties. For instance, derivatives have been synthesized with varied arylidene groups, which were confirmed through elemental analysis, IR, 1H NMR, and MS spectroscopy, along with single-crystal X-ray diffraction data for some compounds (Popov-Pergal et al., 2010; Stana et al., 2014).

Antimicrobial and Antifungal Effects

Several studies have evaluated the antimicrobial and antifungal effects of thiazolidin-4-one derivatives. Compounds with specific structural features have demonstrated significant inhibitory activities against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains such as Candida albicans. This suggests the potential of these derivatives as leads for developing new antimicrobial agents (Krátký et al., 2017).

Antioxidant and Anticancer Potential

The antioxidant properties of thiazolidinone derivatives have also been explored, with some compounds showing promising results in protecting local base oils from oxidative degradation. This indicates the potential of these derivatives for applications beyond medicinal chemistry, including industrial applications (Mohammed et al., 2019). Furthermore, certain derivatives have been synthesized and tested for their hypoglycemic and hypolipidemic activities, revealing their potential as antidiabetic agents (Sohda et al., 1982).

Supramolecular Structures and Thermal Properties

Research into the supramolecular structures and thermal properties of (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones has revealed diverse hydrogen-bonded structures, including dimers, chains of rings, and sheets. These findings contribute to the understanding of the molecular interactions and stability of these compounds, which is crucial for their potential applications in material science and medicinal chemistry (Delgado et al., 2005).

特性

IUPAC Name |

(5E)-5-[[3-chloro-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2NO3S2/c1-3-25-16-9-13(10-17-19(24)23(2)20(27)28-17)8-15(22)18(16)26-11-12-4-6-14(21)7-5-12/h4-10H,3,11H2,1-2H3/b17-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZGFNRKSKZFKEL-LICLKQGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)S2)C)Cl)OCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C)Cl)OCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-5-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-(2-chlorobenzyl)-7-cyclopropyl-1-(2-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4583758.png)

![N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4583765.png)

![N-(3-bromophenyl)-N'-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4583777.png)

![2-{[(4-bromo-2-chlorophenyl)amino]methylene}cyclohexanone](/img/structure/B4583800.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B4583806.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4583808.png)

![N-(4-methylphenyl)-N'-(5-{2-[(2-phenoxyethyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4583815.png)

![N-[1-ethyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B4583822.png)

![methyl 4-({[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}methyl)benzoate](/img/structure/B4583825.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4583831.png)

![methyl 2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4583841.png)

![2,2,2-trifluoro-1-{1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}ethanone](/img/structure/B4583846.png)

![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-[1-methyl-5-(1-piperidinylcarbonyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4583860.png)